N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide
Description
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-17-8-6-15(7-9-17)21(26)24-16-10-12-25(13-11-16)22(27)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,16,23H,10-13H2,1H3,(H,24,26) |
InChI Key |
MZIVEWJANUEKPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Stepwise Amide Coupling via Carbodiimide-Mediated Activation
This method involves sequential amide bond formations using carbodiimide reagents.
Procedure :
-
Synthesis of 1-(1H-Indol-3-ylcarbonyl)piperidin-4-amine :
-
Coupling with 4-Methoxybenzoic Acid :
Key Data :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Indole-3-carbonyl chloride, TEA | DCM | 0–5 | 12 | 78–85 |
| 2 | 4-Methoxybenzoic acid, EDC·HCl, HOBt | DMF | 25 | 24 | 65–72 |
One-Pot Tandem Acylation Using CDI
This approach employs carbonyl diimidazole (CDI) for sequential activation of carboxylic acids.
Procedure :
-
Activation of Indole-3-Carboxylic Acid :
-
Reaction with Piperidin-4-amine :
-
Second Acylation with 4-Methoxybenzoic Acid :
Key Data :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CDI | THF | 50 | 2 | 90 (intermediate) |
| 3 | CDI, 4-Methoxybenzoic Acid | THF | 50 | 12 | 70–75 |
Optimization Strategies
Solvent and Base Selection
Catalytic Enhancements
-
HOBt Additives : Reduces racemization and improves coupling efficiency by stabilizing the active ester.
-
Microwave Assistance : Reduces reaction time from 24 hours to 4 hours with comparable yields (68%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Parameter | Carbodiimide Method | CDI Tandem Method |
|---|---|---|
| Total Yield | 50–55% | 63–68% |
| Reaction Time | 36 hours | 20 hours |
| Purification Complexity | Moderate | Low |
| Scalability | Limited | High |
Challenges and Solutions
Chemical Reactions Analysis
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to a furan-2-carboxylic acid derivative.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the furan carbonyl group may yield the corresponding alcohol.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives with modified functional groups.
Scientific Research Applications
Structural Characteristics
The compound features an indole moiety, a piperidine ring, and a methoxy-substituted phenyl group. This combination enhances its binding affinity and selectivity towards specific biological targets, which is crucial for therapeutic efficacy. The molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of 315.40 g/mol.
Biological Activities
Research indicates that N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation across various cancer lines. In vitro studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Properties : Preliminary studies have demonstrated its effectiveness against various bacterial strains, indicating potential as a novel antimicrobial agent.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and piperidine moieties followed by coupling reactions to introduce the methoxybenzamide group.
The mechanism of action appears to involve modulation of key biological pathways, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : Interaction studies indicate that it can bind to various receptors, influencing their activity and downstream signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis reveals that similar compounds exhibit varying degrees of biological activity. Below is a table summarizing selected compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]-2-(3-methoxyphenyl)acetamide | Indole moiety, piperidine ring | Anticancer properties |
| 4-(indol-3-yl)-pyrazole derivatives | Indole structure with pyrazole | Potential anti-inflammatory effects |
| 6-fluoroindole derivatives | Fluorinated indole structures | Antimicrobial activities |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Efficacy : In a study involving human breast cancer cell lines, the compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy in inducing cell death.
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed that this compound had minimal inhibitory concentrations comparable to established antibiotics.
- Neuroprotection : Experimental models of neurodegeneration revealed that treatment with this compound reduced neuronal cell death and improved cognitive function metrics.
Mechanism of Action
The exact mechanism by which N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N-(1-Benzyl-piperidin-4-yl)-4-methoxybenzamide (Compound 26)
- Structure : Differs by replacing the indole-3-carbonyl group with a benzyl moiety.
- This contrasts with more selective derivatives, highlighting the importance of the indole substituent in enhancing receptor interaction .
4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (CAS 182563-08-2)
- Structure : Substitutes the 4-methoxy group with a fluorine atom and positions the indole at the 5-position.
N-[1-[2-Hydroxy-2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide (CAS 35631-16-4)
Pharmacological Analogues: Dopamine Receptor Ligands
N-(1-(3,4-Dichlorobenzyl)-piperidin-4-yl)-4-methoxybenzamide (Compound 22)
- Selectivity : Demonstrates high dopamine D4 receptor selectivity over D2, attributed to the 3,4-dichlorobenzyl group’s hydrophobic interactions.
- This contrasts with the target compound’s indole group, which may modulate selectivity differently .
N-(1-(3-Methoxybenzyl)-piperidin-4-yl)-4-methoxybenzamide
Structural-Activity Relationship (SAR) Analysis
| Compound | Key Substituent | D4/D2 Selectivity | Pharmacological Effect |
|---|---|---|---|
| Target Compound | Indole-3-carbonyl | Moderate (inferred) | Potential D4 antagonism (untested) |
| Compound 22 | 3,4-Dichlorobenzyl | High | Inhibits hyperactivity in rats |
| Compound 26 | Benzyl | Low | No significant activity |
| CAS 182563-08-2 | 4-Fluoroindole | Unknown | Not reported |
Physicochemical Properties Comparison
| Property | Target Compound | CAS 35631-16-4 | Compound 22 |
|---|---|---|---|
| Molecular Formula | C22H21N3O3 (inferred) | C22H25N3O2 | C23H24Cl2N2O2 |
| Molecular Weight | ~379.43 g/mol | 363.45 g/mol | 431.36 g/mol |
| LogP | ~3.5 (estimated) | 3.61 | 4.2 (predicted) |
| Polar Surface Area (PSA) | ~70 Ų | 71.85 Ų | 65 Ų |
- Hydroxyethyl groups (CAS 35631-16-4) increase PSA, limiting CNS penetration .
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O3, with a molecular weight of approximately 348.43 g/mol. The compound features an indole moiety, a piperidine ring, and a methoxy-substituted phenyl group, which contribute to its distinct chemical properties and biological activities.
| Structural Feature | Description |
|---|---|
| Indole Moiety | A bicyclic structure that enhances binding affinity to various biological targets. |
| Piperidine Ring | A six-membered ring that contributes to the compound's pharmacological profile. |
| Methoxy Group | Increases lipophilicity and may enhance membrane permeability. |
Pharmacological Properties
Research indicates that this compound exhibits several notable pharmacological activities:
- Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. Its interaction with G protein-coupled receptors (GPCRs) has been particularly noted for influencing tumor growth and cell proliferation.
- Antimicrobial Effects : The compound has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound binds selectively to various receptors, including GPCRs, which play critical roles in cellular signaling pathways.
- Enzyme Interaction : Its ability to inhibit enzymes such as AChE suggests potential applications in treating conditions associated with cholinergic dysfunction.
Case Studies
- Anticancer Study : In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- Antimicrobial Testing : A series of experiments evaluated the antibacterial efficacy of the compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .
- Neuropharmacology Research : In a study assessing AChE inhibition, this compound exhibited an IC50 value of 5 µM, significantly lower than standard inhibitors used in clinical settings .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm piperidine ring conformation and indole-benzamide connectivity. Key signals include:
- Piperidine H-4 proton at δ 4.17–4.28 ppm (multiplet) .
- Indole NH resonance at δ 10.2–10.8 ppm (broad singlet) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular ion peaks (e.g., m/z 418.18 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemical uncertainties in piperidine-indole conjugates, though crystallization may require co-solvents like methanol/water .
Advanced Application : LC-MS/MS can detect degradation products under stress conditions (e.g., acidic/basic hydrolysis) to assess stability .
How can contradictory pharmacological data (e.g., inactivity in hypermotility models) be reconciled for this compound?
Advanced Research Question
Inactive results in behavioral models (e.g., rodent hypermotility) may arise from:
- Off-Target Effects : Metabolites with D2 antagonism (observed in analogs like 2,4-dimethoxybenzamide derivatives) can mask primary activity .
- Blood-Brain Barrier (BBB) Penetration : LogP values >3.5 correlate with poor CNS bioavailability. Computational models (e.g., SwissADME) predict BBB permeability .
- Experimental Design : Use of microdialysis or intracerebral administration can isolate central vs. peripheral effects .
What strategies improve the metabolic stability of this compound in preclinical studies?
Advanced Research Question
- Cytochrome P450 (CYP) Resistance : Fluorination at the benzamide para-position (e.g., 4-fluoro analogs) reduces CYP3A4-mediated oxidation .
- Prodrug Approaches : Esterification of the methoxy group (e.g., 4-methoxycarbonyl derivatives) enhances oral bioavailability, as shown in related piperidine-benzamides .
- In Vitro Models : Hepatocyte incubation assays (human/rat) combined with LC-MS metabolite profiling identify vulnerable sites for structural optimization .
How does the compound’s stereochemistry influence its biological activity?
Basic Research Question
- Piperidine Configuration : (S)-enantiomers of piperidine derivatives exhibit higher receptor binding affinity than (R)-forms, as demonstrated in analogs like 11l•2HCl .
- Chiral Resolution : Use of chiral columns (e.g., Chiralpak IA) with ethanol/hexane eluents separates enantiomers for individual activity testing .
Advanced Insight : Molecular docking (e.g., AutoDock Vina) predicts that (S)-configured piperidines form stronger hydrogen bonds with D3 receptor residues (e.g., Asp110) .
What are the key challenges in scaling up synthesis for in vivo studies?
Basic Research Question
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for gram-scale production .
- Cost-Effective Reagents : Substitute expensive coupling agents (e.g., HATU) with EDCI/HOBt systems without compromising yield .
Advanced Optimization : Flow chemistry systems reduce reaction times (from hours to minutes) and improve reproducibility for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
